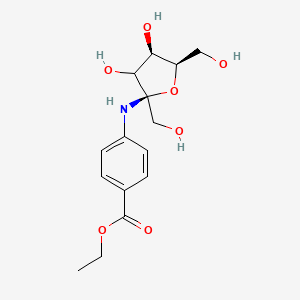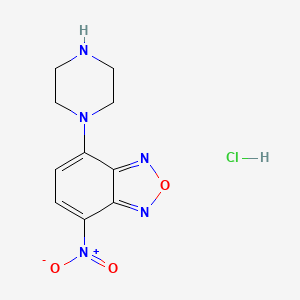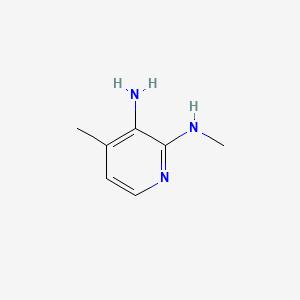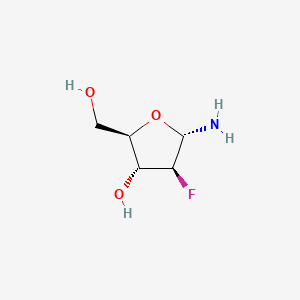![molecular formula C28H17Cl2N5O8 B586173 N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) CAS No. 1391053-25-0](/img/no-structure.png)
N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide” is an impurity of Clonazepam . It is also known as “N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]acetamide” and is classified under Amines, Aromatics, Impurities, Intermediates & Fine Chemicals, and Pharmaceuticals .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form 2-(2-chlorobenzoyl)-4-nitroaniline. This intermediate is then reacted with imidazole-2-carbonitrile to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "4-nitroaniline", "imidazole-2-carbonitrile", "solvents (e.g. dichloromethane, ethanol)", "reagents (e.g. triethylamine, sodium bicarbonate)" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of 4-nitroaniline in dichloromethane, with triethylamine added as a base. The mixture is stirred at room temperature for several hours to form 2-(2-chlorobenzoyl)-4-nitroaniline.", "Step 2: The intermediate 2-(2-chlorobenzoyl)-4-nitroaniline is then added to a solution of imidazole-2-carbonitrile in ethanol, with sodium bicarbonate added as a base. The mixture is stirred at room temperature for several hours to form N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide.", "Step 3: The product is isolated and purified by techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1391053-25-0 |
Nombre del producto |
N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) |
Fórmula molecular |
C28H17Cl2N5O8 |
Peso molecular |
622.371 |
Nombre IUPAC |
1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea |
InChI |
InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39) |
Clave InChI |
DWLCBMFUVQKASU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Sinónimos |
N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]actemide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)





![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

